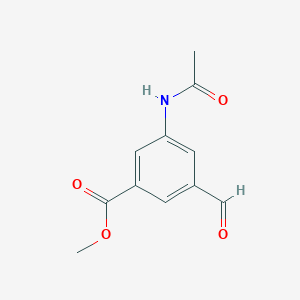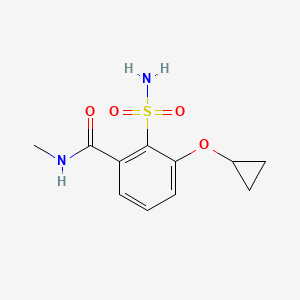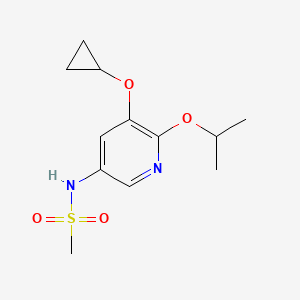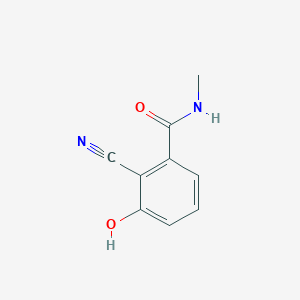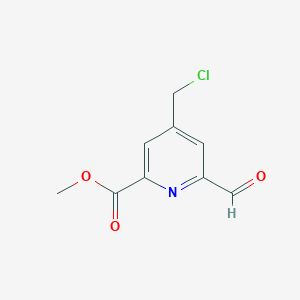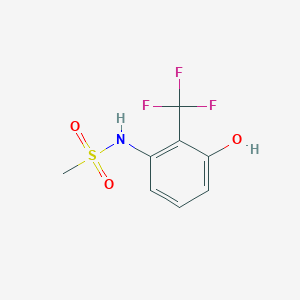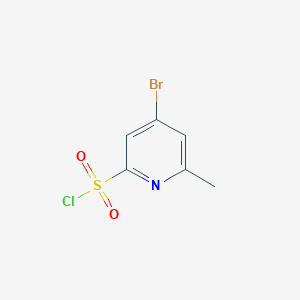
4-Bromo-6-methylpyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-methylpyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H5BrClNO2S It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methylpyridine-2-sulfonyl chloride typically involves the sulfonylation of 4-Bromo-6-methylpyridine. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The general reaction scheme is as follows:
4-Bromo-6-methylpyridine+HSO3Cl→4-Bromo-6-methylpyridine-2-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The bromine atom on the pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used to introduce nitro or sulfonic acid groups onto the pyridine ring.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Nitro and Sulfonic Acid Derivatives: Formed through electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
4-Bromo-6-methylpyridine-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the preparation of functionalized materials, such as polymers and dyes, due to its ability to introduce sulfonyl chloride groups.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-methylpyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpyridine-2-sulfonyl chloride: Similar in structure but lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2-methylpyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
6-Bromo-4-methylpyridine-3-sulfonyl chloride: Similar in structure but with different substitution patterns on the pyridine ring.
Uniqueness
4-Bromo-6-methylpyridine-2-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups on the pyridine ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H5BrClNO2S |
|---|---|
Peso molecular |
270.53 g/mol |
Nombre IUPAC |
4-bromo-6-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-5(7)3-6(9-4)12(8,10)11/h2-3H,1H3 |
Clave InChI |
KVHQRLJTKKYGHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)S(=O)(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
